Fluphenazine dodecanoate
CAS No.: 61555-18-8
Cat. No.: VC21353781
Molecular Formula: C34H48F3N3O2S
Molecular Weight: 619.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61555-18-8 |
|---|---|
| Molecular Formula | C34H48F3N3O2S |
| Molecular Weight | 619.8 g/mol |
| IUPAC Name | 2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl dodecanoate |
| Standard InChI | InChI=1S/C34H48F3N3O2S/c1-2-3-4-5-6-7-8-9-10-16-33(41)42-26-25-39-23-21-38(22-24-39)19-13-20-40-29-14-11-12-15-31(29)43-32-18-17-28(27-30(32)40)34(35,36)37/h11-12,14-15,17-18,27H,2-10,13,16,19-26H2,1H3 |
| Standard InChI Key | VOHNONUKHXVJJN-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
| Canonical SMILES | CCCCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Introduction
Chemical Properties and Structure
Molecular Composition
Fluphenazine decanoate is a trifluoromethyl phenothiazine derivative with the chemical formula C32H44F3N3O2S and a molecular weight of 591.77 . By comparison, fluphenazine dodecanoate would have a longer carbon chain (12 carbons instead of 10) in its ester group, which would result in a different molecular formula and weight. The decanoate form has a melting point of 30-32°C according to available data .
Physical Properties
Fluphenazine decanoate is available as a clear, pale yellow solution for intramuscular or subcutaneous administration, provided in a sesame oil vehicle with benzyl alcohol (12 mg) as a preservative . The solution contains 25 mg of fluphenazine decanoate per mL . The physicochemical properties of fluphenazine dodecanoate would likely be similar but with potential differences in solubility and lipophilicity due to the longer carbon chain.
Pharmacological Profile
Mechanism of Action
Fluphenazine compounds work by blocking postsynaptic dopamine D1a receptors and D2 receptors in the limbic, cortical system, and basal ganglia . This blockade is believed to be responsible for reducing positive symptoms of schizophrenia such as hallucinations and delusions . The compound has activity at all levels of the central nervous system (CNS) as well as on multiple organ systems, although the precise mechanism whereby its therapeutic action is exerted remains unknown .
Clinical Applications
Dosage and Administration
Fluphenazine decanoate is administered via deep intramuscular injection into the gluteal region or subcutaneously . Most patients are successfully maintained within the dose range of 12.5 mg to 100 mg given at intervals of two to five weeks . A dry syringe and needle of at least 21 gauge should be used, as a wet needle or syringe may cause the solution to become cloudy .
The following dosage regimens are suggested:
-
Initial dose: 12.5 to 25 mg (0.5 to 1 mL) for most patients
-
Onset of action: Between 24 and 72 hours after injection
-
Significant effects on psychotic symptoms: Within 48 to 96 hours
-
Conversion ratio from oral form: Approximately 12.5 mg (0.5 mL) of decanoate every three weeks for every 10 mg of fluphenazine hydrochloride daily
The optimal amount and frequency of administration must be determined for each patient, as dosage requirements vary with clinical circumstances and individual response .
Clinical Research and Evidence Base
Timing of Administration Studies
Research has investigated the optimal timing intervals for fluphenazine decanoate administration. While most patients receive the medication every four weeks, some studies have examined administration every two to three weeks or every five to six weeks . The optimal timing of administration is important as it contributes to efficacy in relieving symptoms, reducing side effects, improving treatment adherence, and limiting relapse and disability .
Theoretical Considerations for Fluphenazine Dodecanoate
Structural Implications
Fluphenazine dodecanoate would differ from fluphenazine decanoate by having a longer carbon chain in its ester group (12 carbons versus 10). This structural difference would likely affect:
-
Lipophilicity (increased)
-
Tissue distribution (potentially more extensive)
-
Duration of action (potentially longer)
-
Rate of metabolism and elimination (potentially slower)
Contraindications and Precautions
Absolute Contraindications
Phenothiazines, including fluphenazine compounds, are contraindicated in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume